Ethyl 4-(4-chlorophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Ethyl 4-(4-chlorophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C15H13ClF3NO3 and its molecular weight is 347.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organochlorine Compound Excretion in Breast Milk
A study by Czaja et al. (1999) investigated the excretion of various organochlorine compounds, including hexachlorobenzene (HCB) and polychlorinated biphenyls (PCBs), in human breast milk. Although this study does not directly involve Ethyl 4-(4-chlorophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate, it highlights the environmental and health implications of chlorophenyl-containing compounds. The research found individual differences in the excretion rates of these compounds, indicating variable exposure and metabolism among individuals (Czaja, K., Ludwicki, J. K., Góralczyk, K., & Struciński, P.).
Effects of Trinexapac-ethyl on Turfgrass
Ervin and Koski (2001) examined the effects of trinexapac-ethyl, an organochlorine compound, on evapotranspiration rates in Kentucky bluegrass. This study provides insight into the agricultural applications of organochlorine chemicals, potentially offering a parallel to the environmental interactions of this compound. The findings suggest that trinexapac-ethyl can reduce water loss through evapotranspiration, highlighting an important application in turfgrass management (Ervin, E., & Koski, A.).
Maternal Serum Levels of PCBs and DDE
A study by Law et al. (2005) focused on the association between maternal serum levels of PCBs and DDE (a DDT metabolite) and time to pregnancy, reflecting the potential reproductive effects of organochlorine compounds. This research might indirectly relate to the safety and toxicity profiles of compounds like this compound, given their structural or functional similarities with PCBs and DDE (Law, D. G., Klebanoff, M., Brock, J., Dunson, D., & Longnecker, M.).
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-oxo-6-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3/c1-2-23-14(22)12-10(8-3-5-9(16)6-4-8)7-11(21)20-13(12)15(17,18)19/h3-6,10H,2,7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZFRNTRZXUJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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